molecular formula C22H19N3O5S B4056922 ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4056922
M. Wt: 437.5 g/mol
InChI Key: CKNFVPCUOWSIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process:

  • Formation of the Thiazole Core: : The synthesis begins with the construction of the 1,3-thiazole ring, often through a Hantzsch thiazole synthesis involving a condensation reaction between α-haloketones and thioamides.

  • Incorporation of the Benzo[de]isoquinoline Moiety: : The benzo[de]isoquinoline structure can be introduced via a Friedel-Crafts acylation reaction, utilizing phthalic anhydride and an appropriate arylamine.

  • Formation of the Propanoyl Linker: : The propanoyl linker is typically formed through standard amidation reactions, coupling the benzo[de]isoquinoline derivative with propanoyl chloride.

  • Final Assembly: : The final compound is assembled through esterification, linking the aforementioned intermediates via an ethyl ester formation.

Industrial Production Methods

Industrial-scale production of this compound often employs similar synthetic routes but with optimizations for yield and efficiency. This can involve:

  • Catalysis: : Utilizing catalysts to enhance reaction rates and selectivity.

  • Solvent Choice: : Selecting solvents that maximize solubility and minimize environmental impact.

  • Process Optimization: : Continuous flow reactors for increased scalability and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions, often employing reagents like sodium borohydride, can convert ketone groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the ester and amide functionalities.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.

  • Substitution: : Alkyl halides and appropriate bases like potassium carbonate for nucleophilic substitution.

Major Products

The primary products formed from these reactions are:

  • Oxidation: : Carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted esters and amides depending on the reactants used.

Scientific Research Applications

Ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate finds applications in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : In studies as potential enzyme inhibitors or substrates.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of novel materials and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets: : Interactions with specific enzymes or receptors, inhibiting their activity.

  • Pathways: : Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-(1,3-dioxoisoindolin-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

  • Ethyl 2-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Unique Features

Ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate stands out due to:

  • Benzo[de]isoquinoline Moiety: : Providing unique structural attributes and biological activities.

  • Synthetic Flexibility: : Ease of modification, allowing for the creation of various derivatives with potentially enhanced properties.

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-3-30-21(29)18-12(2)23-22(31-18)24-16(26)10-11-25-19(27)14-8-4-6-13-7-5-9-15(17(13)14)20(25)28/h4-9H,3,10-11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNFVPCUOWSIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.